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Introduction

Safinamide mesylate, the active pharmaceutical ingredient (API) in Xadago®, is a selective

and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's

disease.[1][2][3] The solid-state properties of an API, including its crystal structure and potential

for polymorphism, are of paramount importance in drug development. Different polymorphic

forms of a drug substance can exhibit variations in physicochemical properties such as

solubility, dissolution rate, stability, and bioavailability, which can significantly impact the safety

and efficacy of the final drug product. This technical guide provides an in-depth overview of the

known crystal structures and polymorphic forms of safinamide mesylate, along with the

experimental methodologies employed for their characterization.

Polymorphic Forms of Safinamide Mesylate
Several polymorphic forms of safinamide mesylate have been identified and characterized,

including anhydrous and hydrated crystalline forms. The two most prominently discussed forms

in the scientific literature are a hemihydrate form, referred to as SM_E, and an anhydrous form

found in the commercial Xadago® tablets.[4][5] Additionally, several other forms, designated as

Form A1, Form B, and Form C, have been described in patent literature.[6][7][8][9]

Table 1: Crystallographic Data of Safinamide Mesylate Polymorphs
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Form
Crystal
System

Space
Group

Unit Cell
Volume
(Å³)

Molecule
s per
Asymmet
ric Unit
(Z')

Hydration
State

Referenc
e

SM_E Monoclinic P2₁ 1905.0 2
Hemihydrat

e
[4][10]

Anhydrous

(Xadago®)

Orthorhom

bic
P2₁2₁2₁

Not

specified
1 Anhydrous [4][10]

Polymorph

I

(Safinamid

e HCl)

Triclinic P1
Not

specified
3 N/A [4][10]

Polymorph

II

(Safinamid

e HCl)

Orthorhom

bic
P2₁2₁2₁

Not

specified
1 N/A [4][10]

Note: Data for Polymorphs I and II of Safinamide HCl are included for comparative purposes as

they provide insight into the conformational flexibility of the safinamide molecule.

Characterization of Polymorphic Forms
The identification and characterization of safinamide mesylate polymorphs have been

accomplished through a combination of advanced analytical techniques, primarily X-ray

diffraction, thermal analysis, and spectroscopy.[4][10]

1. X-ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are fundamental techniques for elucidating the

crystal structure and identifying different polymorphic forms.

Single-Crystal X-ray Diffraction (SC-XRD): This technique has been instrumental in

determining the precise crystal and molecular structure of the SM_E hemihydrate form at
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100 K.[4][5] The analysis revealed a monoclinic crystal system with the space group P2₁,

containing two independent safinamide molecules in the asymmetric unit.[4][10]

Powder X-ray Diffraction (PXRD): PXRD is used to characterize the bulk crystalline material

and is a key tool in distinguishing between different polymorphs. The anhydrous form present

in Xadago® tablets was identified as having an orthorhombic crystal system with the space

group P2₁2₁2₁.[4][11] Patent literature also provides characteristic PXRD peaks for other

forms, which are summarized in the table below.

Table 2: Characteristic PXRD Peaks (2θ) for Safinamide Mesylate Polymorphs

Form Characteristic 2θ Peaks (°)

Form B
7.82, 8.51, 13.01, 17.82, 18.71, 20.37, 21.98,

22.90 (± 0.2)[6]

Form C
8.503, 17.029, 20.087, 20.346, 21.965, 23.838

(± 0.1)[7]

Form A1 18.6, 20.3, 20.6, 22.8 (± 0.1)[9]

2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed

to investigate the thermal behavior of the different polymorphic forms, including melting points,

phase transitions, and dehydration events.

Differential Scanning Calorimetry (DSC): For the SM_E hemihydrate form, DSC analysis

shows a broad endothermic peak with a maximum at 55.7 °C, which corresponds to a

dehydration process, and a sharp endothermic peak at 215.9 °C, attributed to the melting of

the material.[4] A patent for Form B reports an endothermic peak at 213.9 ± 5.0 °C.[6]

Thermogravimetric Analysis (TGA): TGA of the SM_E form shows a weight loss of 2.346%

between 30-60 °C, confirming the loss of water.[4]

Table 3: Thermal Analysis Data for Safinamide Mesylate Polymorphs
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Form
DSC Endothermic Peaks
(°C)

TGA Weight Loss (%)

SM_E (Hemihydrate)
55.7 (dehydration), 215.9

(melting)
2.346 (30-60 °C)

Form B 213.9 (± 5.0) Not specified

3. Spectroscopic Techniques

Solid-state Nuclear Magnetic Resonance (ssNMR) and other spectroscopic methods provide

further insight into the molecular structure and dynamics within the crystal lattice.

Solid-State NMR (ssNMR):13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS)

NMR spectroscopy has been used to study the SM_E form and the safinamide mesylate in

Xadago® tablets.[4] The spectra of the SM_E form are consistent with the presence of two

crystallographically non-equivalent molecules in the asymmetric unit.[4]

Interconversion and Stability
The stability and interconversion of polymorphic forms are critical considerations. The SM_E

hemihydrate form can be converted to an anhydrous form (SM_D) by heating at 80 °C for one

hour.[4] Conversely, the anhydrous form of safinamide mesylate in Xadago® tablets can

undergo a phase transformation to the P2₁ form (hemihydrate) in a high-humidity environment,

a process that is reversible upon heating to 80 °C.[4][10] A reversible thermal transformation

between Z' = 1 and Z' = 3 crystallographic forms has also been observed for the commercial

API in the 0–20 °C temperature range.[4][10]

Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of polymorphic forms.

1. Crystallization of SM_E Hemihydrate Form

Procedure: The SM_E hemihydrate form was obtained by recrystallization of the safinamide
mesylate API from a water-ethanol mixture (1:9 v/v).[4]

2. Powder X-ray Diffraction (PXRD)
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Instrumentation: A diffractometer with Cu-Kα radiation is typically used.

Data Collection: For the anhydrous form from tablets, the data range was 3–85° 2θ with a

step of 0.02°.[4]

Data Analysis: Indexing of the experimental diffraction data can be performed using software

like DICVOL04 as implemented in Expo2014.[4]

3. Differential Scanning Calorimetry (DSC)

Instrumentation: A DSC 2920 (TA Instruments) or similar calorimeter can be used.[4][10]

Sample Preparation: Samples are typically weighed into aluminum pans.

Heating Rate: A heating rate of 5 °C/min is commonly employed.[4][10]

Temperature Range: A typical temperature range for analysis is from 0 to 250 °C.[4]

4. Thermogravimetric Analysis (TGA)

Instrumentation: A TGA instrument, often coupled with a DSC.

Heating Rate: A heating rate of 5 °C/min has been used.[4][10]

5. Solid-State NMR (ssNMR) Spectroscopy

Instrumentation: A Bruker Avance III spectrometer (e.g., 600 MHz) equipped with a MAS

probe head.[4]

Sample Preparation: Samples are packed into ZrO₂ rotors (e.g., 1.3 mm).

Experimental Parameters: For 13C CP/MAS experiments, a spinning rate of 8 kHz, a proton

90° pulse length of 4 µs, and a contact time of 2 ms can be used.[10]

Visualizations
Diagram 1: Polymorphic Characterization Workflow
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Caption: Workflow for the characterization of safinamide mesylate polymorphs.

Diagram 2: Relationship and Interconversion of Safinamide Mesylate Forms
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Caption: Interconversion pathways between safinamide mesylate forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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